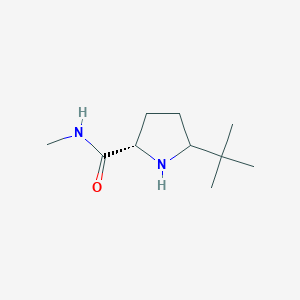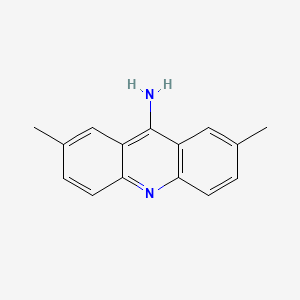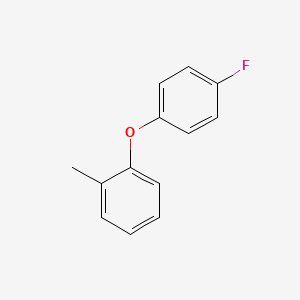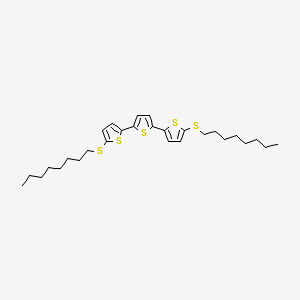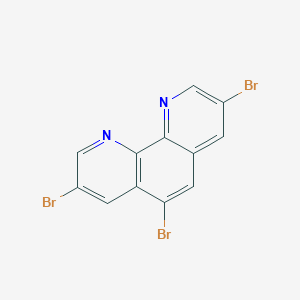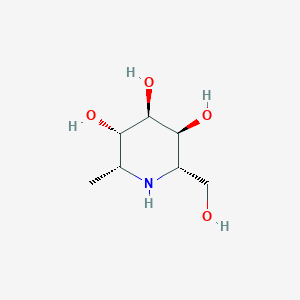
N-(1H-Benzimidazole-2-yl)-2-aminoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Benzimidazole-2-yl)-2-aminoacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Benzimidazole-2-yl)-2-aminoacetamide typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under mild conditions . Another approach involves the reaction with aromatic aldehydes in the presence of an oxidizing agent such as sodium metabisulphite .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(1H-Benzimidazole-2-yl)-2-aminoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiparasitic and antioxidant activities.
Medicine: Explored for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1H-Benzimidazole-2-yl)-2-aminoacetamide involves its interaction with specific molecular targets and pathways. For instance, its antiparasitic activity is attributed to its ability to disrupt the metabolic processes of parasites, leading to their death . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
N-(1H-Benzimidazole-2-yl)-2-isatinylidene-hydrazine carboxamide: A derivative with notable anti-inflammatory properties.
Benzimidazolyl-2-hydrazones: Compounds with combined antiparasitic and antioxidant activities.
Uniqueness: N-(1H-Benzimidazole-2-yl)-2-aminoacetamide stands out due to its dual antiparasitic and antioxidant properties, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-amino-N-(1H-benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c10-5-8(14)13-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5,10H2,(H2,11,12,13,14) |
InChI Key |
JMRPGUNYXRIELP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
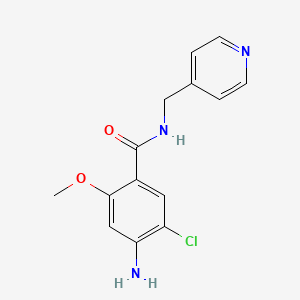
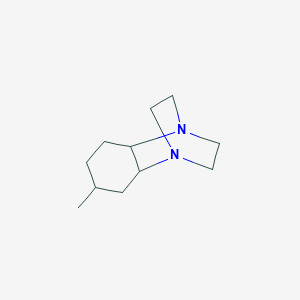
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
